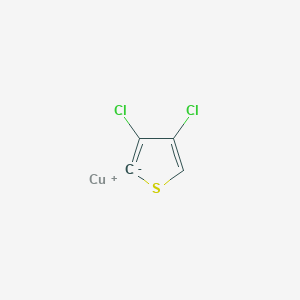
copper(1+);3,4-dichloro-2H-thiophen-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is a coordination compound where copper is in the +1 oxidation state, and it is coordinated with a 3,4-dichloro-2H-thiophen-2-ide ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of copper(I) salts with 3,4-dichloro-2H-thiophen-2-ide ligands under controlled conditions. One common method is:
Starting Materials: Copper(I) chloride and 3,4-dichloro-2H-thiophen-2-ide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of copper(I) to copper(II).
Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile is often used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: Copper(1+) can be oxidized to copper(2+) under certain conditions, which may affect the stability of the compound.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the 3,4-dichloro-2H-thiophen-2-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used to oxidize copper(1+) to copper(2+).
Reducing Agents: Sodium borohydride or other strong reducing agents can reduce copper(2+) back to copper(1+).
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products
Oxidation Products: Copper(2+) complexes with 3,4-dichloro-2H-thiophen-2-ide or other ligands.
Reduction Products: Copper(0) or other reduced forms of copper.
Substitution Products: New copper complexes with different ligands.
科学研究应用
Chemistry
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloaddition reactions. Its unique electronic properties make it an effective catalyst for these transformations.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion can interact with biological molecules, leading to the disruption of microbial cell functions.
Medicine
The compound is being investigated for its potential use in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials.
作用机制
The mechanism of action of copper(1+);3,4-dichloro-2H-thiophen-2-ide involves its ability to coordinate with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of other molecules. The 3,4-dichloro-2H-thiophen-2-ide ligand can also interact with biological molecules, affecting their function.
Molecular Targets and Pathways
Redox Reactions: Copper(1+) can participate in redox reactions, influencing the redox state of cellular components.
Ligand Interactions: The ligand can bind to proteins and other biomolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
Copper(1+);3,4-dichloro-2H-thiophen-2-ide: Similar compounds include other copper(I) complexes with different ligands, such as copper(I) chloride, copper(I) bromide, and copper(I) iodide.
3,4-Dichloro-2H-thiophen-2-ide: Similar ligands include other halogenated thiophenes, such as 3,4-dibromo-2H-thiophen-2-ide and 3,4-difluoro-2H-thiophen-2-ide.
Uniqueness
This compound is unique due to the specific electronic and steric properties imparted by the 3,4-dichloro-2H-thiophen-2-ide ligand
属性
CAS 编号 |
61209-00-5 |
|---|---|
分子式 |
C4HCl2CuS |
分子量 |
215.57 g/mol |
IUPAC 名称 |
copper(1+);3,4-dichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HCl2S.Cu/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1 |
InChI 键 |
RLPTVXRFMNTOAN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=[C-]S1)Cl)Cl.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


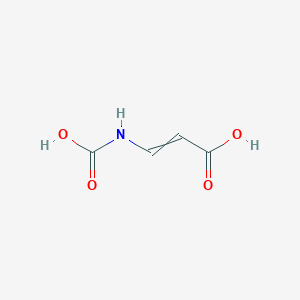

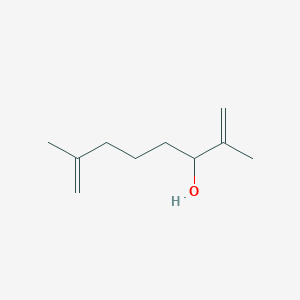

![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)

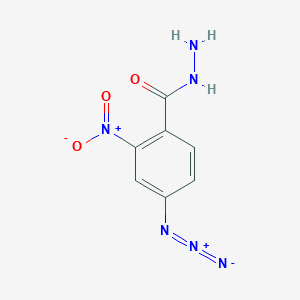
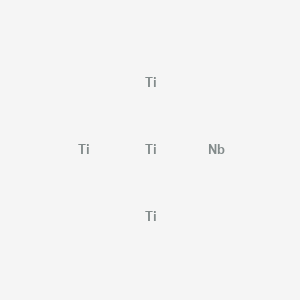
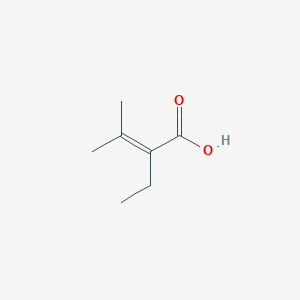
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

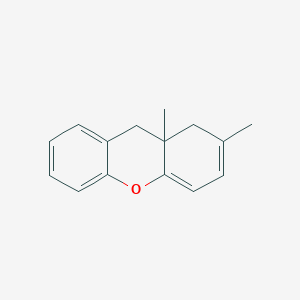
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
